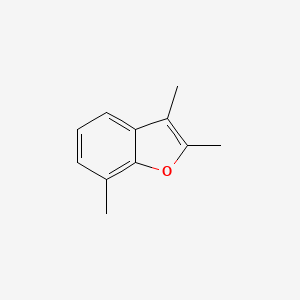![molecular formula C28H24Cl2Zr B13819901 [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride: is a metallocene compound that has garnered interest in various fields of chemistry and materials science This compound is notable for its unique structure, which includes a zirconium center coordinated to fluorenyl and cyclopenta-indenyl ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride typically involves the reaction of zirconium tetrachloride with the corresponding ligands. The process can be summarized as follows:
Ligand Preparation: The fluorenyl and cyclopenta-indenyl ligands are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with zirconium tetrachloride in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to form the desired metallocene complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the zirconium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, leading to the formation of lower oxidation state zirconium species.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other ligands in the presence of a base or under thermal conditions.
Major Products:
Oxidation: Higher oxidation state zirconium complexes.
Reduction: Lower oxidation state zirconium species.
Substitution: New metallocene complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is explored as a catalyst in olefin polymerization reactions, contributing to the production of polyethylene and polypropylene.
Materials Science: It is studied for its potential in creating advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is ongoing to explore its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Polymer Production: Used in the production of high-performance polymers with specific properties tailored for industrial applications.
Wirkmechanismus
The mechanism by which [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride exerts its effects primarily involves its role as a catalyst. The zirconium center interacts with olefin monomers, facilitating their polymerization through a coordination-insertion mechanism. This involves the coordination of the monomer to the zirconium center, followed by insertion into the metal-carbon bond, leading to chain growth.
Vergleich Mit ähnlichen Verbindungen
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]titanium dichloride
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]hafnium dichloride
Uniqueness:
- Zirconium Center: The presence of zirconium imparts unique catalytic properties compared to titanium and hafnium analogs.
- Ligand Structure: The specific combination of fluorenyl and cyclopenta-indenyl ligands provides distinct steric and electronic environments, influencing the compound’s reactivity and selectivity in catalytic processes.
This detailed article provides a comprehensive overview of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C28H24Cl2Zr |
|---|---|
Molekulargewicht |
522.6 g/mol |
InChI |
InChI=1S/C28H24.2ClH.Zr/c1-18-15-21-16-19-7-6-8-20(19)17-28(21)22(18)13-14-27-25-11-4-2-9-23(25)24-10-3-5-12-26(24)27;;;/h2-5,9-12,15-17H,6-8,13-14H2,1H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
IPQOYVOJPHZUTL-UHFFFAOYSA-L |
Kanonische SMILES |
C[C]1[CH][C]2C=C3CCCC3=C[C]2[C]1CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



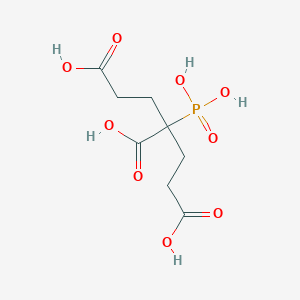


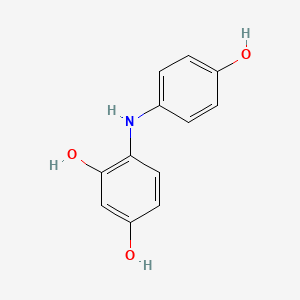
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)


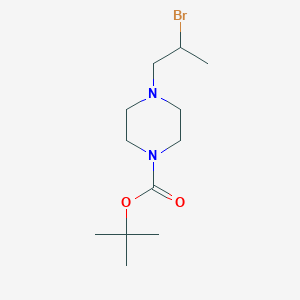

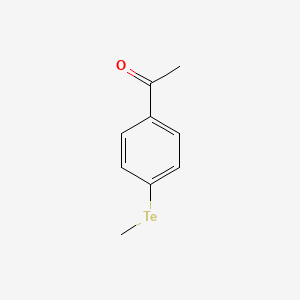
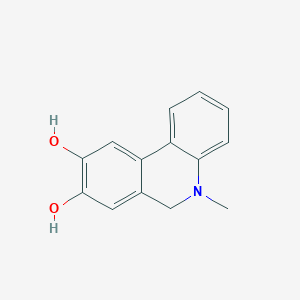
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
